Ammonium 8-chlorotetradecafluorooctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ammonium 8-chlorotetradecafluorooctanoate (commonly known as C8) is a synthetic compound that has been widely used in various industrial and commercial applications. It belongs to the family of perfluoroalkyl substances (PFAS), which are highly persistent and bioaccumulative in the environment. Despite its widespread use, the potential health effects of C8 have been a subject of intense scientific debate in recent years.

Mecanismo De Acción

The mechanism of action of C8 is not fully understood, but it is believed to involve the disruption of cellular membranes and the alteration of cellular signaling pathways. C8 can bind to proteins and enzymes in the body, leading to the inhibition of their normal functions. It can also interfere with the metabolism of lipids and hormones, which can have a wide range of physiological effects.

Efectos Bioquímicos Y Fisiológicos

C8 has been shown to have a wide range of biochemical and physiological effects in animal and human studies. It can accumulate in various organs, such as the liver, kidney, and brain, and can persist in the body for many years. C8 has been associated with several adverse health outcomes, including liver damage, thyroid disease, immune dysfunction, and cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

C8 has several advantages for lab experiments, including its stability, solubility, and availability. It can be easily synthesized and purified, and its unique physicochemical properties make it an ideal candidate for many research applications. However, C8 also has several limitations, such as its toxicity and potential health effects. Researchers must take appropriate precautions when handling C8 and must follow strict safety guidelines to minimize the risks of exposure.

Direcciones Futuras

There are several future directions for research on C8, including the development of new synthesis methods, the investigation of its potential health effects, and the exploration of its environmental fate and transport. Researchers are also exploring the use of C8 as a potential drug delivery system and as a tool for studying cellular signaling pathways. As the scientific understanding of C8 continues to evolve, it is likely that new applications and research directions will emerge.

Conclusion

In conclusion, C8 is a synthetic compound that has been widely used in various industrial and commercial applications. Its unique physicochemical properties make it an ideal candidate for many research applications, but its potential health effects have been a subject of intense scientific debate. Further research is needed to fully understand the mechanism of action of C8 and its potential health effects. Researchers must take appropriate precautions when handling C8 and must follow strict safety guidelines to minimize the risks of exposure.

Métodos De Síntesis

C8 can be synthesized by reacting perfluorooctanoic acid (PFOA) with ammonium hydroxide. The reaction takes place in a closed system under high temperature and pressure conditions. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.

Aplicaciones Científicas De Investigación

C8 has been extensively studied in various scientific fields, including environmental science, toxicology, and pharmacology. Its unique physicochemical properties, such as high stability and hydrophobicity, make it an ideal candidate for many research applications. For example, C8 has been used as a surfactant in the production of fluoropolymers, such as Teflon. It has also been used as a wetting agent in the textile industry and as a fire retardant in the production of electronic components.

Propiedades

Número CAS |

16557-94-1 |

|---|---|

Nombre del producto |

Ammonium 8-chlorotetradecafluorooctanoate |

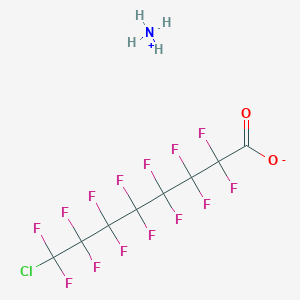

Fórmula molecular |

C8H4ClF14NO2 |

Peso molecular |

447.55 g/mol |

Nombre IUPAC |

azanium;8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctanoate |

InChI |

InChI=1S/C8HClF14O2.H3N/c9-8(22,23)7(20,21)6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(24)25;/h(H,24,25);1H3 |

Clave InChI |

VQMQRMGKPBLNMC-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |

SMILES canónico |

C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |

Otros números CAS |

16557-94-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

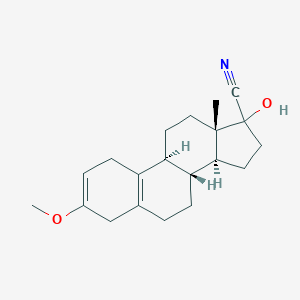

![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)